Boc-N(Methyl)Ala-Chg-Pro-OH is a synthetic peptide that incorporates a variety of amino acids, including N-methyl alanine, cyclohexylglycine, and proline. This compound is notable for its potential applications in biochemistry and pharmacology due to its structural characteristics and the interactions it can facilitate within biological systems. The synthesis of this compound often employs solid-phase peptide synthesis techniques, which allow for precise control over the peptide sequence and modifications.
The compound is derived from various amino acid building blocks, specifically designed for research purposes in peptide chemistry. Notable studies have synthesized similar peptides to evaluate their biological activity and stability, particularly focusing on the N-methylation of alanine to enhance cellular stability without compromising binding affinity to target proteins .
Boc-N(Methyl)Ala-Chg-Pro-OH falls under the category of synthetic peptides. It is classified based on its structural components as a modified tetrapeptide, which can influence its biological activity and pharmacokinetic properties.
The synthesis of Boc-N(Methyl)Ala-Chg-Pro-OH typically involves solid-phase peptide synthesis (SPPS), utilizing either the Boc or Fmoc strategies. The Boc strategy is particularly effective for introducing protecting groups that stabilize reactive functional groups during synthesis.
The molecular structure of Boc-N(Methyl)Ala-Chg-Pro-OH comprises four key components:
The molecular formula can be expressed as . The specific stereochemistry and conformation of this peptide affect its interactions with biological targets, influencing both efficacy and specificity in potential applications.
Boc-N(Methyl)Ala-Chg-Pro-OH can participate in various chemical reactions relevant to peptide chemistry:
The coupling efficiency can be influenced by factors such as solvent choice, temperature, and the presence of coupling agents. For example, using additives like Oxyma has been shown to improve yield and reduce side reactions during peptide bond formation .
The mechanism by which Boc-N(Methyl)Ala-Chg-Pro-OH exerts its biological effects typically involves:
Studies indicate that modifications such as N-methylation significantly improve cellular uptake and retention, enhancing pharmacological profiles without sacrificing binding affinity .
Characterization techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm structure and purity post-synthesis.
Boc-N(Methyl)Ala-Chg-Pro-OH has several applications in scientific research:
This compound exemplifies the advancements in peptide synthesis techniques that enable researchers to create tailored molecules for diverse applications in biochemistry and pharmacology.
Peptidomimetics are engineered molecules designed to mimic natural peptide motifs critical for protein-protein interactions, particularly in apoptosis regulation. Inhibitor of Apoptosis Proteins (IAPs), including XIAP, cIAP1, and cIAP2, are overexpressed in numerous cancers and block caspase activity, enabling tumor cell survival [2] [9]. The endogenous protein Smac (Second Mitochondria-derived Activator of Caspases) antagonizes IAPs via its N-terminal AVPI (Ala-Val-Pro-Ile) tetrapeptide, which binds the BIR3 domains of IAPs, displacing caspases and restoring apoptosis [2] [3]. However, peptides based on AVPI suffer from poor pharmacokinetic properties, including rapid proteolytic degradation and low cellular permeability. Boc-N(Me)Ala-Chg-Pro-OH exemplifies a peptidomimetic strategy that replaces labile peptide bonds with non-cleavable modifications while preserving the core pharmacophore necessary for IAP binding. This approach enhances metabolic stability and bioavailability, enabling efficient targeting of the IAP-caspase pathway in malignancies [5].
Table 1: Key Components of Smac Mimetics Compared to Endogenous Smac
Component | Endogenous Smac (AVPI) | Boc-N(Me)Ala-Chg-Pro-OH | Functional Role |
---|---|---|---|
P1 Residue | Ala | N-methyl-L-alanine | Binds hydrophobic pocket; N-methylation enhances stability |
P2 Residue | Val | Cyclohexylglycine (Chg) | Hydrophobic interaction; improves proteolytic resistance |
P3 Residue | Pro | Pro | Maintains backbone orientation |
N-terminal Group | Free amine (NH₃⁺) | Boc (tert-butyloxycarbonyl) | Blocks degradation; modulates polarity |
The design of Boc-N(Me)Ala-Chg-Pro-OH leverages high-resolution structural insights into the BIR3 domain’s binding groove. Key features include:
N-Methylalanine (P1 Position): The methyl group occupies a deep hydrophobic pocket formed by Leu131, Trp134, and Glu143 in ML-IAP (homologous to XIAP BIR3). N-methylation replaces the hydrogen-bond donor capability of Ala’s free amine with enhanced steric protection against aminopeptidases. This modification retains nanomolar affinity (Ki ~28 nM for XIAP BIR3) because the methyl group maintains van der Waals contacts critical for binding, while the Boc group shields the urea linkage [2] [5] [7].
Cyclohexylglycine (P2 Position): Replaces valine with a bulkier, alicyclic side chain. Crystal structures (e.g., PDB: 3CM7) reveal that the P2 side chain projects into a solvent-exposed region near Lys297/Lys299 of XIAP BIR3, tolerating diverse hydrophobic groups [7]. The cyclohexyl moiety enhances binding through rigid hydrophobic contacts and significantly reduces proteolysis of the Chg-Pro bond compared to Val-Pro [5] [8].
Boc Capping: The tert-butyloxycarbonyl (Boc) group masks the N-terminus, mimicking the AVPI amine’s electrostatic interactions with BIR3 acidic residues (Glu314 in XIAP; Asp320/Glu325 in cIAP1). This cap also increases lipophilicity, facilitating membrane permeation [4] [5].
Figure: Schematic of Boc-N(Me)Ala-Chg-Pro-OH Bound to XIAP BIR3 Domain
[XIAP BIR3 Binding Groove] Hydrophobic Pocket: Leu292, Gly306, Thr308 │ ├── P1: N-Me-Ala (Me group buried in pocket) ├── P2: Chg (cyclohexyl extends toward solvent) ├── P3: Pro (scaffold orientation) └── Boc carbonyl H-bonds with Lys299
Phosphoroorganic extensions at the C-terminus (e.g., phosphonate esters) have been explored to mimic the AVPI C-terminal carboxylate, further improving potency to low nanomolar levels by engaging additional polar residues in the BIR3 domain [5].
The evolution of Smac mimetics progressed through distinct stages:
First-Generation Peptidics (2000–2005): Early efforts focused on synthetic AVPI tetrapeptides. While these validated the IAP antagonism concept, their utility was limited by rapid clearance and enzymatic degradation. For example, unmodified AVPI showed weak cell permeability and required high doses (≥10 µM) for antitumor effects [2] [9].
Monovalent Mimetics with Non-Natural Residues (2005–2010): Systematic residue substitutions led to compounds like GDC-0152 (structure undisclosed in sources) and Boc-N(Me)Ala-Chg-Pro-OH derivatives. Key innovations included:
Table 2: Evolution of Key Smac Mimetics Targeting XIAP BIR3
Generation | Example Compound | Structural Features | Affinity (Ki, nM) | Clinical Status |
---|---|---|---|---|
Peptide Derivatives | AVPI | Native tetrapeptide | ~500 nM [2] | Preclinical |
Monovalent Mimetics | Boc-N(Me)Ala-Chg-Pro-PO₃ | N-Me-Ala; Chg; C-terminal phosphonate | 0.035 µM (XIAP) [5] | Preclinical |
GDC-0152 | Undisclosed; from Scheme 3 in [2] | 0.028 µM (XIAP) [2] | Phase I completed | |
Dimeric Mimetics | APG-1387 | Bivalent azabicyclo[5.3.0]alkane scaffold | 0.0005 µM [8] | Phase I/II |
Table 3: Standardized Identifiers for Boc-N(Me)Ala-Chg-Pro-OH
Identifier Type | Name | Source |
---|---|---|
Systematic Name | (S)-2-((S)-2-((R)-1-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-2-cyclohexylacetamido)pyrrolidine-1-carboxylic acid | IUPAC Convention |
Common Synonyms | Boc-N-methyl-L-alanyl-cyclohexylglycyl-proline | [4] |
N-α-Boc-N-α-methyl-L-alanyl-L-cyclohexylglycyl-L-proline | [1] | |
CAS Registry | Not explicitly provided in sources | |
Molecular Weight | ~467.6 g/mol (C₂₂H₃₈N₄O₆) | Calculated from [5] |
Note: Chg = L-cyclohexylglycine; Boc = tert-butyloxycarbonyl [1] [4] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7